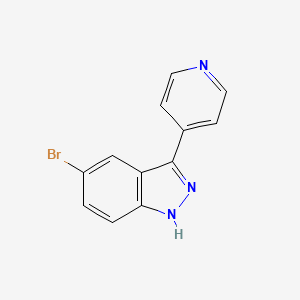

5-bromo-3-(pyridin-4-yl)-1H-indazole

Description

Properties

Molecular Formula |

C12H8BrN3 |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

5-bromo-3-pyridin-4-yl-1H-indazole |

InChI |

InChI=1S/C12H8BrN3/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,(H,15,16) |

InChI Key |

CMYSKZXWQKNKBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-3-(pyridin-4-yl)-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-(pyridin-4-yl)-1H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a well-established "privileged structure" known for its broad range of biological activities, and its derivatives are core components of several FDA-approved drugs.[1][2] This document details the chemical architecture, plausible synthetic routes, physicochemical properties, and key chemical reactivities of the title compound. Furthermore, it explores its applications as a versatile building block in drug discovery, with a particular focus on its potential as a scaffold for protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research and development programs.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[3] While rare in nature, synthetic indazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The scaffold's utility stems from its ability to act as a bioisostere for endogenous structures like indole, offering improved metabolic stability and target affinity.[6] Its defining feature is the presence of both hydrogen bond donor (N-H) and acceptor (N) sites, which allows for critical interactions with biological targets, most notably the hinge region of protein kinases.[7][8]

The specific compound, 5-bromo-3-(pyridin-4-yl)-1H-indazole, combines three key pharmacophoric elements:

-

The 1H-Indazole Core: Provides the fundamental bicyclic structure responsible for key protein-ligand interactions.

-

The 3-Pyridinyl Group: A common motif in kinase inhibitors that often engages in hydrogen bonding or occupies specific pockets within the ATP-binding site.

-

The 5-Bromo Substituent: A versatile chemical handle that allows for extensive post-synthesis modification via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

This unique combination of features makes 5-bromo-3-(pyridin-4-yl)-1H-indazole a highly valuable and strategically important building block for the synthesis of novel therapeutic agents.

Chemical Structure and Synthesis

A robust and scalable synthetic strategy is paramount for the utilization of any chemical scaffold. The synthesis of 5-bromo-3-(pyridin-4-yl)-1H-indazole can be logically approached in a two-stage process: first, the construction of a key intermediate, 5-bromo-3-iodo-1H-indazole, followed by a palladium-catalyzed cross-coupling reaction to introduce the pyridinyl moiety.

Proposed Synthetic Workflow

The causality behind this proposed route lies in its efficiency and modularity. The initial iodination at the C-3 position is a regioselective functionalization that activates the indazole core for subsequent, highly reliable Suzuki-Miyaura coupling. This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation in pharmaceutical synthesis due to its high functional group tolerance and excellent yields.[9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. mdpi.com [mdpi.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of 5-bromo-3-(pyridin-4-yl)-1H-indazole

A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

5-bromo-3-(pyridin-4-yl)-1H-indazole is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors. Belonging to the class of 3,5-disubstituted indazoles, this molecule serves as a critical scaffold for targeting the ATP-binding hinge region of kinases such as Akt (Protein Kinase B) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Its structural utility lies in its dual-functionality:

-

C3-Pyridine: Provides a hydrogen-bond acceptor motif essential for interaction with the kinase hinge region (e.g., Thr-211 in Akt).

-

C5-Bromine: Acts as a versatile synthetic handle, allowing for late-stage diversification via Buchwald-Hartwig aminations or further Suzuki couplings to tune solubility and potency.

Physicochemical Properties

The following data represents the core specifications for 5-bromo-3-(pyridin-4-yl)-1H-indazole . Researchers should use these values for stoichiometry calculations and analytical method development.

| Property | Value | Notes |

| IUPAC Name | 5-bromo-3-(pyridin-4-yl)-1H-indazole | |

| Molecular Formula | C₁₂H₈BrN₃ | |

| Molecular Weight | 274.12 g/mol | Average mass |

| Exact Mass | 272.9902 | Monoisotopic (⁷⁹Br) |

| CAS Number | Not widely listed | Treat as Research Grade Intermediate |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water |

| pKa (Predicted) | ~10.6 (NH), ~5.2 (Pyridine N) | Indazole NH is acidic; Pyridine N is basic |

| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic character |

Synthetic Methodology

Strategic Analysis: Chemoselectivity

The synthesis of 5-bromo-3-(pyridin-4-yl)-1H-indazole relies on the differential reactivity of halogen substituents on the indazole ring. The C3-position is electronically distinct from the C5-position.

-

Step 1 (Iodination): Electrophilic aromatic substitution occurs preferentially at C3 due to the electron-rich nature of the pyrazole ring compared to the benzene ring.

-

Step 2 (Suzuki Coupling): The C3-Iodine bond is weaker and more reactive toward oxidative addition by Palladium(0) than the C5-Bromine bond. This allows for the selective installation of the pyridine ring at C3 while leaving the C5-Bromine intact for future use.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole

-

Reagents: 5-Bromo-1H-indazole (1.0 eq), Iodine (I₂, 1.5 eq), Potassium Hydroxide (KOH, 2.0 eq).

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-bromo-1H-indazole in DMF at room temperature.

-

Add KOH pellets followed by the dropwise addition of Iodine (dissolved in DMF).

-

Stir at 25°C for 3 hours. Monitor by TLC/LCMS (Conversion of SM to a less polar spot).

-

Quench: Pour mixture into 10% aqueous NaHSO₃ (sodium bisulfite) to reduce excess iodine. A solid will precipitate.

-

Isolation: Filter the solid, wash with water, and dry under vacuum.

-

Yield: Typically 85-90%.

-

Step 2: Suzuki Cross-Coupling (C3-Selective)

-

Reagents: 5-Bromo-3-iodo-1H-indazole (1.0 eq), 4-Pyridinylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Procedure:

-

Degassing: Combine solvent, base, and substrate in a reaction vessel. Sparge with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).

-

Add the catalyst Pd(dppf)Cl₂.[1]

-

Heat to 85°C for 4-6 hours.

-

Note: Do not exceed 100°C or prolong reaction time unnecessarily, as this may activate the C5-Bromine and lead to bis-coupling byproducts.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[2][3]

-

Purification: Flash column chromatography (DCM:MeOH gradient).

-

Synthetic Workflow Diagram

Figure 1: Selective synthetic route leveraging the reactivity difference between C3-Iodine and C5-Bromine.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Observed Mass:

-

[M+H]⁺: Doublet peaks at m/z 274.0 and 276.0 .

-

Pattern: The 1:1 intensity ratio confirms the presence of one Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

Indazole NH: Singlet (broad), δ ~13.5 - 14.0 ppm.

-

Pyridine Ring (AA'BB' System):

-

Doublet (2H), δ ~8.6 ppm (Protons adjacent to Pyridine Nitrogen).

-

Doublet (2H), δ ~7.9 ppm.

-

-

Indazole Core:

-

H4: Doublet, δ ~8.2 ppm (Deshielded by C3-Pyridine).

-

H6: Doublet of doublets, δ ~7.5 ppm.

-

H7: Doublet, δ ~7.6 ppm.

-

Biological Context & Mechanism of Action

This scaffold is designed to inhibit kinases by mimicking the adenine ring of ATP. The indazole nitrogen (N1/N2) and the pyridine nitrogen act as critical hydrogen bond acceptors/donors within the kinase hinge region.

Target Pathway: PI3K/Akt Signaling

The Akt (Protein Kinase B) pathway is a primary target for this class of molecules. Hyperactivation of Akt is frequent in human cancers, leading to uncontrolled cell proliferation and survival.

Mechanism:

-

Binding: The molecule enters the ATP-binding pocket of Akt.

-

Interaction: The pyridine nitrogen forms a H-bond with the backbone amide of the hinge region (e.g., Thr-211).

-

Inhibition: This prevents ATP binding, blocking the phosphorylation of downstream effectors like mTOR and GSK3.

Signaling Pathway Diagram

Figure 2: Mechanism of Action within the PI3K/Akt signaling cascade. The scaffold competitively inhibits Akt, halting downstream survival signaling.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Source:Journal of Chemical Sciences, Vol. 126, No. 4, pp. 1055–1062, July 2014.[2] URL:[Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Source:Molecules, 2023, 28(7), 2908. URL:[Link]

-

Suzuki Coupling - Reaction Conditions and Catalysts. Source:Organic Chemistry Portal. URL:[Link]

Sources

Therapeutic Potential of 5-bromo-3-(pyridin-4-yl)-1H-indazole Derivatives: A Privileged Scaffold for Kinase-Targeted Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core is a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and several FDA-approved drugs, including the anti-cancer agents pazopanib, axitinib, and entrectinib.[1][2][3] This bicyclic heteroaromatic system offers a versatile framework for developing targeted therapies.[4] This guide focuses on a specific, promising subclass: 5-bromo-3-(pyridin-4-yl)-1H-indazole derivatives. This structure is of particular interest due to the strategic placement of its functional groups. The pyridin-4-yl moiety at the C3 position is a known pharmacophore that can engage with key biological targets, while the bromine atom at the C5 position serves as a highly versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions.[5][6] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The primary therapeutic potential of these derivatives, as indicated by current research, lies in the inhibition of protein kinases, particularly those within signaling pathways critical to cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5][7] This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evidence supporting the development of 5-bromo-3-(pyridin-4-yl)-1H-indazole derivatives as next-generation therapeutic agents.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 5-bromo-3-(pyridin-4-yl)-1H-indazole derivatives hinges on established and robust chemical transformations. The core scaffold is typically assembled first, followed by diversification, primarily at the C5 position, leveraging the bromo-substituent.

Synthesis of the Core Scaffold

While multiple routes to the indazole core exist, a common strategy involves the cyclization of appropriately substituted benzonitriles. For instance, 5-bromo-2-fluorobenzonitrile can be treated with hydrazine hydrate in a rapid, high-yield reaction to form 5-bromo-1H-indazol-3-amine.[8] This intermediate can then be further modified to install the pyridin-4-yl group at the C3 position.

A more direct and versatile approach for creating 3-aryl indazoles involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a 3-iodo-indazole and an appropriate arylboronic acid.[9]

Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is the key to unlocking a vast chemical space for SAR studies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, enabling the introduction of a wide array of aryl and heteroaryl moieties.[5][10] This reaction is highly reliable for forming new carbon-carbon bonds and is fundamental to modern drug discovery.[5]

The general workflow involves coupling the 5-bromo-1H-indazol-3-amine (or a related core) with a selected aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Cs₂CO₃ or CsF).[5][8]

Detailed Experimental Protocol: Representative Suzuki Coupling

The following protocol is a representative example for the synthesis of 5-aryl-substituted indazole derivatives, adapted from published methodologies.[5][8]

Objective: To synthesize 5-(Aryl)-1H-indazol-3-amine derivatives from 5-bromo-1H-indazol-3-amine.

Materials:

-

5-bromo-1H-indazol-3-amine (1 equivalent)

-

Substituted boronic acid or ester (1.2 - 1.5 equivalents)

-

Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

-

Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 1:1 mixture)

-

Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1H-indazol-3-amine, the selected boronic acid, and cesium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (1,4-dioxane/H₂O) to the flask, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for the required time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-1H-indazol-3-amine derivative.[5]

Biological Activity and Primary Mechanisms of Action

The therapeutic rationale for developing these indazole derivatives is their ability to modulate key signaling pathways implicated in cancer.

Kinase Inhibition: A Central Mechanism

The indazole scaffold is a well-established "hinge-binding" fragment, capable of interacting with the ATP-binding pocket of various protein kinases.[8] Research on 5-bromo-3-(pyridin-4-yl)-1H-indazole derivatives and their analogs points strongly towards kinase inhibition as their primary mechanism of action.[1][5]

One of the key targets identified for this class of compounds is Akt kinase (also known as Protein Kinase B or PKB).[5] Akt is a central node in the PI3K/AKT/mTOR signaling pathway, which is one of the most frequently hyperactivated pathways in human cancers.[7] This pathway regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. By inhibiting Akt, these indazole derivatives can effectively shut down these pro-tumorigenic signals.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell fate. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[7] 3-amino-1H-indazole derivatives have been shown to effectively target this pathway, leading to G2/M cell cycle arrest and apoptosis.[7]

Mechanism studies on related indazole compounds revealed that they can:

-

Induce G2/M cell cycle arrest , preventing cancer cells from dividing.[7]

-

Promote apoptosis by modulating key regulatory proteins like Cyclin B1, BAD, and Bcl-xL.[7]

-

Inhibit cancer cell migration and invasion , which are critical steps in metastasis.[7]

In Vitro Anticancer Activity

Derivatives of the 3-(pyridin-4-yl)-1H-indazole scaffold have demonstrated potent growth inhibitory activity against a range of human cancer cell lines. This broad-spectrum activity highlights the potential of this chemical class in oncology.

| Compound Class/Derivative | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| 1-Methyl-3-(pyridin-4-yl)-1H-indazole (5d) | HCT-116 (Colon) | < 63 µg/mL | [11] |

| 1-Methyl-3-(aryl)-1H-indazole (5c) | HCT-116 (Colon), MDA-MB-231 (Breast) | < 64 µg/mL, < 59 µg/mL | [11] |

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM | [8] |

| 3-amino-1H-indazole derivative (W24) | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 µM | [7] |

| (E)-3-(styryl)-6-(pyridin-3-yl)-1H-indazole (2f) | A549, 4T1, HepG2, MCF-7, HCT116 | 0.23 - 1.15 µM | [2] |

Structure-Activity Relationship (SAR) and Future Perspectives

The existing body of research allows for the formulation of initial SAR insights, guiding future drug design efforts.

-

The C5-Position: Modifications at this position via Suzuki coupling are critical for potency. The introduction of various aryl groups directly influences the compound's interaction with the target kinase and can be optimized to enhance activity.[5] For example, studies on related indazoles have shown that adding piperazine-containing pyridine rings at the C6 position (analogous to C5) can confer potent anti-proliferative effects.[2]

-

The N1-Position: The N1 nitrogen of the indazole ring is another key point for modification. N-methylation has been shown to produce compounds with potent cytotoxic activity.[11] Furthermore, N1-acylation with specific side chains has been successfully used to develop highly potent and selective inhibitors of other kinases like haspin.[10][12]

Future Directions: The 5-bromo-3-(pyridin-4-yl)-1H-indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The path forward requires a multi-pronged approach:

-

Lead Optimization: A systematic exploration of diverse aryl and heteroaryl groups at the C5-position is needed to maximize potency and fine-tune selectivity against specific kinases or kinase families.

-

Pharmacokinetic Profiling: Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo studies.

-

In Vivo Validation: Promising candidates with good potency and drug-like properties must be advanced into preclinical animal models to validate their anti-tumor efficacy and safety profiles.[2]

-

Exploration of New Indications: Given the broad biological activity of indazoles, derivatives could be screened for therapeutic potential in other areas, such as inflammatory diseases and neuroprotection.[9]

References

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. J. Chem. Sci. Vol. 126, No. 4, July 2014, pp. 1055–1062.

- 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. Benchchem.

- Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Thieme.

- Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide. Benchchem.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Pd(PPh3)

- Synthesis and biological evaluation of indazole deriv

- Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. SciDok.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors.

- Study on Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Kinase Inhibition Profile of 5-bromo-3-(pyridin-4-yl)-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Design of a Privileged Scaffold

The compound 5-bromo-3-(pyridin-4-yl)-1H-indazole represents a confluence of chemical motifs strategically employed in modern kinase inhibitor design. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and interact with the hinge region of the kinase ATP-binding pocket.[1][2] The strategic placement of a bromine atom at the 5-position and a pyridinyl group at the 3-position further refines its potential biological activity. The bromine can serve as a synthetic handle for further chemical modification through cross-coupling reactions, such as the Suzuki coupling, allowing for the exploration of a wider chemical space and the optimization of target engagement.[3][4] The pyridinyl moiety can form crucial hydrogen bonds and other interactions within the active site of target kinases, contributing to both potency and selectivity.[5]

Anticipated Kinase Inhibition Profile

Based on the inhibitory activities of structurally analogous indazole derivatives, 5-bromo-3-(pyridin-4-yl)-1H-indazole is predicted to exhibit activity against several key kinase families implicated in cell signaling, proliferation, and survival.

Primary Target Class: Serine/Threonine Kinases

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[7][8] Derivatives of 1H-pyridin-4-yl-3,5-disubstituted indazoles have demonstrated inhibitory activity against AKT kinase .[3] Therefore, it is highly probable that 5-bromo-3-(pyridin-4-yl)-1H-indazole will show inhibitory potential against one or more isoforms of AKT.

Another likely target is Haspin (Histone H3-Thr3 kinase) , an atypical serine/threonine kinase overexpressed in many cancers. Novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective haspin inhibitors.[9] The shared 5-(pyridin-4-yl)indazole core strongly suggests that the title compound will also engage this target.

Furthermore, the indazole scaffold is a known inhibitor of Polo-like kinase 4 (PLK4) , a master regulator of centriole duplication.[10][11] Given that various indazole derivatives have shown potent anti-PLK4 activity, this kinase should be considered a high-priority target for evaluation.

Potential Off-Target Profile

The indazole scaffold is known to interact with a broad range of kinases.[12][13] Therefore, a comprehensive profiling would be necessary to determine the selectivity of 5-bromo-3-(pyridin-4-yl)-1H-indazole. Potential off-targets could include other members of the CMGC kinase family (containing CDK, MAPK, GSK3, and CLK kinases), such as GSK-3 , as well as tyrosine kinases.[11][14]

Data Summary: Predicted Kinase Inhibition

The following table presents a hypothetical but representative summary of the kinase inhibition data for 5-bromo-3-(pyridin-4-yl)-1H-indazole, based on the activity of related compounds.

| Target Kinase | Assay Type | Predicted IC50 | Rationale |

| AKT1 | Biochemical (Kinase Glo®) | 50 - 250 nM | Activity of 1H-pyridin-4-yl-3,5-disubstituted indazoles against AKT.[3] |

| Haspin | Biochemical (HTRF) | 70 - 300 nM | Potency of 5-(4-pyridinyl)indazole derivatives as haspin inhibitors.[9] |

| PLK4 | Biochemical (LanthaScreen™) | < 100 nM | Known activity of indazole-based compounds against PLK4.[10] |

| GSK-3β | Biochemical (Kinase Glo®) | 0.5 - 5 µM | Common off-target for indazole-based inhibitors.[11] |

| FLT3 | Biochemical (LanthaScreen™) | > 10 µM | Potential tyrosine kinase off-target.[11] |

Experimental Protocols for Kinase Inhibition Profiling

To empirically determine the kinase inhibition profile of 5-bromo-3-(pyridin-4-yl)-1H-indazole, a tiered approach of biochemical and cellular assays is recommended.

Biochemical Kinase Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified kinases.

1. In Vitro Kinase Inhibition Assay (e.g., Kinase Glo®)

-

Principle: This luminescent assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescent signal.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of 5-bromo-3-(pyridin-4-yl)-1H-indazole in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP in a buffered solution.

-

Compound Addition: Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent, which contains luciferase. The luciferase utilizes the remaining ATP to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

-

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. Inhibition of the kinase prevents phosphorylation, leading to a decrease in the FRET signal.

-

Step-by-Step Methodology:

-

Reagent Preparation: As described for the Kinase Glo® assay.

-

Kinase Reaction: Combine the kinase, a biotinylated substrate, and ATP in the presence of serially diluted 5-bromo-3-(pyridin-4-yl)-1H-indazole.

-

Incubation: Allow the reaction to proceed at room temperature.

-

Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate.

-

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor (APC) and donor (europium) emission signals and plot against the compound concentration to determine the IC50.

-

Cellular Assays

These assays assess the ability of the compound to inhibit a kinase within a cellular context.

1. Western Blotting for Phospho-Protein Levels

-

Principle: This technique measures the levels of a specific phosphorylated protein downstream of the target kinase. A potent inhibitor will reduce the level of the phosphorylated protein.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line with a hyperactive PI3K/AKT pathway) and treat with varying concentrations of 5-bromo-3-(pyridin-4-yl)-1H-indazole for a specified time.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-AKT Ser473) and a primary antibody for the total protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of the phosphorylated protein.

-

Visualizing Pathways and Workflows

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a likely target of 5-bromo-3-(pyridin-4-yl)-1H-indazole.

Caption: The PI3K/AKT signaling pathway and the putative inhibitory action of 5-bromo-3-(pyridin-4-yl)-1H-indazole on AKT.

Experimental Workflow

The following diagram outlines a typical workflow for profiling a novel kinase inhibitor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The 5-bromo-3-(pyridin-4-yl)-1H-indazole Scaffold: A Privileged Core for Kinase Inhibitor Design

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to mimic the purine core of ATP and effectively target the active sites of protein kinases.[1][2] This guide provides a detailed examination of the 5-bromo-3-(pyridin-4-yl)-1H-indazole derivative, a highly versatile and strategically designed core for the development of novel therapeutic agents. We will explore its synthesis, the critical role of its constituent parts in target engagement, and its successful application in the creation of potent kinase inhibitors. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of the structure-activity relationships that govern the efficacy of compounds derived from this scaffold.

Introduction: The Strategic Design of a Bioactive Scaffold

The indazole ring system is a bioisostere of adenine, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] This inherent binding capability has made indazole derivatives a focal point in the search for treatments for a multitude of diseases, particularly cancer.[3][4][5] The 5-bromo-3-(pyridin-4-yl)-1H-indazole core is not a random assortment of chemical moieties; it is a carefully orchestrated architecture designed for both potent biological activity and synthetic versatility.

-

The 1H-Indazole Core : The two nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, anchoring the molecule within the kinase hinge region, a critical determinant of binding affinity.[2]

-

The 3-(Pyridin-4-yl) Moiety : The pyridine ring at the C3 position is a common feature in many successful kinase inhibitors. Its nitrogen atom can form additional hydrogen bonds or electrostatic interactions, while the ring itself can participate in π-stacking with aromatic residues in the active site, enhancing binding affinity.

-

The 5-Bromo Substituent : This is the scaffold's key to diversification. The bromine atom serves as a highly efficient synthetic handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic introduction of a vast array of aryl and heteroaryl groups, enabling chemists to probe different regions of the ATP-binding site to optimize potency, selectivity, and pharmacokinetic properties.[6]

Synthesis and Derivatization Strategies

The construction and subsequent functionalization of the 5-bromo-3-(pyridin-4-yl)-1H-indazole scaffold rely on robust and well-established synthetic methodologies. The primary strategy involves the initial synthesis of a 5-bromo-3-iodo-1H-indazole intermediate, which then undergoes a selective cross-coupling reaction.

Synthesis of the Core Scaffold

A common route begins with the commercially available 6-bromo-1H-indazole, which is iodinated at the C3 position using an electrophilic iodine source like N-iodosuccinimide (NIS) in a polar aprotic solvent such as DMF.[7][8] The resulting 6-bromo-3-iodo-1H-indazole (often numbered as 5-bromo-3-iodo in different naming conventions, but referring to the same structure) is the key intermediate. This intermediate can then be coupled with a suitable pyridine-4-boronic acid or its ester via a Suzuki-Miyaura reaction to yield the target scaffold.

Key Derivatization: The Suzuki-Miyaura Coupling

The true power of this scaffold lies in the functionalization of the 5-bromo position. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, allowing for the formation of a C-C bond with a wide variety of boronic acids or esters. This reaction is exceptionally reliable and tolerates a broad range of functional groups, making it ideal for creating large chemical libraries for screening.[6]

The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Cs₂CO₃, K₂CO₃), and solvent (e.g., dioxane/water, DMF) is critical and must be optimized for each specific substrate to maximize yield and purity.[6][7]

Medicinal Chemistry Applications: Targeting Protein Kinases

Derivatives of the 5-bromo-3-(pyridin-4-yl)-1H-indazole scaffold have shown significant promise as inhibitors of several protein kinases implicated in cancer progression. The general mechanism involves competitive inhibition at the ATP-binding site, with the indazole core anchoring the molecule and the substituent at the 5-position providing additional interactions that determine potency and selectivity.

Case Study: Akt Kinase Inhibition

The kinase Akt (Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival.[1] Its over-activation is a common driver of tumorigenesis. A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been synthesized and evaluated for Akt kinase activity.[6] The 5-bromo precursor was functionalized using Suzuki coupling to introduce various aryl groups, leading to the discovery of potent inhibitors.[6]

Structure-Activity Relationship (SAR) Summary

The exploration of different substituents at the 5-position has yielded critical insights into the SAR of this scaffold. The following table summarizes representative data for Akt kinase inhibition.

| Compound ID | R Group at 5-Position | Target Kinase | % Inhibition @ 10 µM[6] |

| 1 | Phenyl | Akt | 45% |

| 2 | 4-Methylphenyl | Akt | 52% |

| 3 | 4-Methoxyphenyl | Akt | 68% |

| 4 | 4-Chlorophenyl | Akt | 75% |

| 5 | 4-Fluorophenyl | Akt | 62% |

| 6 | 2-Naphthyl | Akt | 81% |

Analysis of SAR:

-

Electronic Effects: The data shows a clear trend where electron-withdrawing groups (e.g., -Cl) and larger aromatic systems (e.g., naphthyl) at the 5-position enhance inhibitory activity against Akt. The 4-chlorophenyl derivative (Compound 4) and the 2-naphthyl derivative (Compound 6) were the most potent in this series.[6]

-

Steric and Lipophilic Properties: The introduction of larger, more lipophilic groups like the 2-naphthyl moiety appears to be highly favorable, likely allowing the molecule to access and occupy a hydrophobic pocket within the kinase active site, thereby increasing binding affinity.

Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for key experimental procedures.

Protocol: Suzuki Coupling for Derivatization

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a 5-bromo-indazole derivative with an aryl boronic acid.[6]

Materials:

-

5-Bromo-1H-indazole derivative (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Cesium fluoride (CsF) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., Dioxane/Water 4:1, or DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-1H-indazole derivative, aryl boronic acid, and the base (CsF or Cs₂CO₃).

-

Add the anhydrous solvent via syringe.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(OAc)₂) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: In Vitro Akt Kinase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against Akt kinase, adapted from a standard ELISA-based assay format.[6]

Materials:

-

Recombinant Akt kinase

-

GSK-β peptide substrate

-

Kinase buffer (containing ATP and MgCl₂)

-

Test compounds dissolved in DMSO

-

Anti-phospho-GSK-β antibody (primary antibody)

-

HRP-tagged secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate

Procedure:

-

Coat a 96-well plate with the GSK-β substrate and incubate overnight at 4 °C. Wash the plate three times with a wash buffer.

-

Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer. A final concentration of 10 µM is often used for initial screening.[6]

-

Add the diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding a solution of Akt kinase and ATP in kinase buffer to each well.

-

Incubate the plate at 30 °C for 30-60 minutes to allow for substrate phosphorylation.

-

Stop the reaction and wash the plate to remove excess reagents.

-

Add the primary anti-phospho-GSK-β antibody and incubate for 1 hour at room temperature.

-

Wash the plate, then add the HRP-tagged secondary antibody and incubate for another hour.

-

Wash the plate thoroughly and add the TMB substrate. A blue color will develop.

-

Stop the color development by adding the stop solution, which will turn the color to yellow.

-

Read the absorbance at 450 nm using a microplate reader.[6]

-

Calculate the percentage of inhibition relative to the positive control.

Conclusion and Future Perspectives

The 5-bromo-3-(pyridin-4-yl)-1H-indazole scaffold is a powerful and highly adaptable platform for the design of novel kinase inhibitors. Its strategic combination of a hinge-binding indazole core, a potency-enhancing pyridine moiety, and a synthetically versatile bromine handle makes it an invaluable tool in medicinal chemistry. The demonstrated success in targeting the Akt kinase highlights its potential, while the established synthetic routes provide a clear path for generating diverse chemical libraries.

Future research should focus on exploring a wider range of substitutions at the 5-position to target other kinases implicated in disease. Furthermore, modifications at the N1 position of the indazole ring could be explored to fine-tune the physicochemical properties of the resulting compounds, improving their solubility, cell permeability, and overall drug-like characteristics. The continued investigation of this privileged scaffold is poised to yield new and effective therapeutic agents for a variety of diseases.

References

-

Srinivas, B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

- (2009). Indazole derivatives. WO2009106982A1.

- (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15947. [Link]

-

Li, J., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(4), 1305. [Link]

-

Sapeta, K., & Kerr, M. A. (2011). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 2011/14, 347-446. [Link]

-

de Oliveira, R., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 615-627. [Link]

-

Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

-

Chen, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link]

-

Bautista-Agredano, M., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3465-3480. [Link]

- (2009). Indazole derivatives. WO2009106980A2.

- (2018). Method for preparing 1H-indazole derivative. CN107805221A.

-

Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-69. [Link]

-

Liu, Z., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Taylor & Francis. (2021). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Ali, I., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2587. [Link]

-

Sharma, V., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4298-4313. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Biological Characterization of 5-bromo-3-(pyridin-4-yl)-1H-indazole

Executive Summary & Chemical Identity

5-bromo-3-(pyridin-4-yl)-1H-indazole represents a privileged scaffold in medicinal chemistry, specifically designed as a Type I ATP-competitive kinase inhibitor . This compound functions as a critical "hit-to-lead" intermediate, leveraging the indazole core to mimic the adenine ring of ATP, while the pyridine moiety typically engages the kinase hinge region via hydrogen bonding.

This guide details the technical protocols required to validate the biological activity of this compound, focusing on its primary identified targets: Akt (Protein Kinase B) and Haspin (GSC) kinases. The protocols below are designed to transition this molecule from chemical synthesis to validated biological probe.

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | 5-bromo-3-(pyridin-4-yl)-1H-indazole |

| Molecular Formula | C₁₂H₈BrN₃ |

| Molecular Weight | ~274.12 g/mol |

| Core Scaffold | 3,5-disubstituted indazole |

| Primary Target Class | Serine/Threonine Kinases (Akt, Haspin) |

| Solubility | DMSO (>10 mM); Poor in water |

Mechanism of Action & Signaling Pathway

The biological activity of 5-bromo-3-(pyridin-4-yl)-1H-indazole is predicated on its ability to occupy the ATP-binding pocket of target kinases.

-

Hinge Binding: The pyridine nitrogen (N) acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region.

-

Hydrophobic Interactions: The 5-bromo substitution occupies the hydrophobic pocket (Gatekeeper region), enhancing selectivity and potency compared to the unsubstituted scaffold.

Target Pathway: PI3K/Akt Signaling

In the context of Akt inhibition, this compound disrupts the phosphorylation of downstream effectors involved in cell survival and proliferation.

Figure 1: Mechanism of Akt pathway inhibition. The compound competes with ATP at the Akt active site, halting the transduction of survival signals to mTOR.

In Vitro Assay Protocols

To rigorously validate the activity of 5-bromo-3-(pyridin-4-yl)-1H-indazole, a dual-phase approach is required: Biochemical Kinase Profiling followed by Cellular Viability & Signaling Analysis .

Protocol A: Biochemical Kinase Inhibition Assay (FRET/TR-FRET)

Objective: Determine the IC₅₀ of the compound against recombinant Akt1/2 or Haspin. Rationale: A cell-free system eliminates permeability variables, isolating the compound's intrinsic affinity for the enzyme.

Materials:

-

Recombinant Human Akt1 (active).

-

Substrate: GSK-3 fusion peptide (crosstide).

-

ATP (at K_m concentration, typically 10 µM).

-

Detection Reagent: ADP-Glo™ or HTRF® Kinase Kit.

Step-by-Step Workflow:

-

Compound Preparation: Prepare a 10 mM stock in 100% DMSO. Perform 1:3 serial dilutions in kinase buffer to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).

-

Enzyme Reaction Mix: Combine 5 µL of diluted compound with 5 µL of enzyme solution (0.2 ng/µL) in a 384-well low-volume plate.

-

Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

-

Reaction Initiation: Add 5 µL of Substrate/ATP mix.

-

Critical Control: Include "No Enzyme" (Background) and "No Compound" (Max Activity) wells.

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add detection reagent (e.g., ADP-Glo reagent) to stop the reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to Luciferase signal.

-

Data Analysis: Measure Luminescence. Normalize data to Percent Inhibition using the formula:

Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Protocol B: Cellular Viability Assay (MTT/MTS)

Objective: Assess cytotoxicity and membrane permeability in cancer cell lines (e.g., MCF-7, PC-3).

-

Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat cells with the compound (0.1 – 100 µM) for 72 hours. Ensure final DMSO concentration < 0.5%.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Data Interpretation & Expected Results

When analyzing 5-bromo-3-(pyridin-4-yl)-1H-indazole, compare results against known standards (e.g., Staurosporine).

| Parameter | Expected Range (Hit) | Interpretation |

| Enzymatic IC₅₀ (Akt) | 100 nM – 5 µM | < 100 nM indicates a potent lead; > 10 µM suggests need for SAR optimization. |

| Cellular EC₅₀ | 1 µM – 20 µM | Higher than enzymatic IC₅₀ due to membrane permeability and ATP competition in cytosol. |

| Selectivity | > 10-fold vs. off-targets | Critical for reducing toxicity. Test against CDK2 or PKA to verify selectivity. |

Structure-Activity Relationship (SAR) Insights

-

5-Bromo Position: Essential for hydrophobic pocket filling. Removal typically results in a 5-10x loss in potency.

-

Pyridin-4-yl Nitrogen: Critical for hinge binding. Shifting to Pyridin-2-yl or Pyridin-3-yl often alters the binding mode or reduces affinity due to steric clashes.

Experimental Workflow Visualization

Figure 2: Screening workflow for validating kinase inhibitory activity.

References

-

Synthesis and Akt Kinase Activity : Journal of Chemical Sciences. "Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition." (2014). [1]

-

Indazole Scaffold Utility : BenchChem Application Notes. "3-Methyl-1H-indazol-4-ol in Drug Discovery."

-

Haspin Inhibition : ResearchGate. "Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors."

-

General Biological Significance : MDPI. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug."

Sources

Solubility data of 5-bromo-3-(pyridin-4-yl)-1H-indazole in DMSO and water

An In-Depth Technical Guide to the Solubility Characterization of 5-bromo-3-(pyridin-4-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility of 5-bromo-3-(pyridin-4-yl)-1H-indazole in dimethyl sulfoxide (DMSO) and aqueous media. The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and other therapeutics.[1][2] A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery, influencing assay validity, formulation development, and ultimately, in vivo bioavailability.[3] As publicly available solubility data for 5-bromo-3-(pyridin-4-yl)-1H-indazole is limited, this document outlines authoritative, step-by-step protocols for generating robust thermodynamic and kinetic solubility profiles, empowering research, and drug development professionals to produce reliable and reproducible data.

Introduction: The Critical Role of Solubility

5-bromo-3-(pyridin-4-yl)-1H-indazole is a heterocyclic compound of significant interest due to its structural motifs, which are common in molecules targeting protein kinases.[1][4] The indazole core can form crucial hydrogen bond interactions within enzyme active sites, while the pyridine and bromo-substituents modulate properties like lipophilicity and metabolic stability.[1][2]

Before any meaningful biological evaluation or formulation work can proceed, two key solubility parameters must be established:

-

DMSO Solubility: Dimethyl sulfoxide is the standard solvent for storing and handling compound libraries for high-throughput screening (HTS).[5] Ensuring a compound is fully dissolved in the initial DMSO stock is paramount to avoid false negatives or inaccurate concentration-response curves in biological assays.

-

Aqueous Solubility: This is one of the most critical physicochemical properties, as a compound must be in solution to be absorbed in the gastrointestinal tract and exert its therapeutic effect.[3] Poor aqueous solubility can be a major hurdle, leading to low bioavailability and potential development failure.

This guide provides validated experimental workflows for determining these essential parameters for 5-bromo-3-(pyridin-4-yl)-1H-indazole.

Physicochemical Properties

A summary of the key physicochemical properties for 5-bromo-3-(pyridin-4-yl)-1H-indazole is presented below. While some values may be derived from computational models, they provide valuable estimates for experimental design.

| Property | Value / Predicted Value | Source / Method |

| Molecular Formula | C₁₂H₈BrN₃ | - |

| Molecular Weight | 274.12 g/mol | - |

| Appearance | Typically a solid powder | |

| pKa (Predicted) | Values to be determined experimentally or computationally | - |

| LogP (Predicted) | Value to be determined experimentally or computationally | - |

DMSO Solubility Determination

The maximum solubility in 100% DMSO is a critical parameter for preparing high-concentration stock solutions for screening campaigns. The following protocol determines the equilibrium solubility in DMSO at room temperature.

Experimental Protocol: DMSO Equilibrium Solubility

This method relies on preparing a supersaturated solution, allowing it to reach equilibrium, and quantifying the concentration of the clarified supernatant.[6]

Step 1: Prepare a Supersaturated Solution

-

Accurately weigh approximately 5-10 mg of 5-bromo-3-(pyridin-4-yl)-1H-indazole into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

-

Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the solid until a precipitate is clearly visible.[6]

Step 2: Equilibration

-

Incubate the sealed tube at room temperature (e.g., 25°C) for 24 hours on a tube rotator or shaker.[6]

-

Expertise & Experience: A 24-hour equilibration period is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium, providing the most accurate and reproducible measurement of maximum solubility.

-

Step 3: Isolate the Supernatant

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[6]

-

Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

Step 4: Quantification

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile).

-

Determine the concentration of 5-bromo-3-(pyridin-4-yl)-1H-indazole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, against a standard curve of known concentrations.[7]

-

Calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. Report the final value in mM or mg/mL.

Aqueous Solubility Determination

Aqueous solubility can be assessed under two distinct conditions: thermodynamic and kinetic. Both provide valuable, context-specific information for drug development.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of the most stable solid form of a compound in an aqueous buffer after equilibrium has been reached.[8] It is considered the "true" solubility and is determined using the gold-standard Shake-Flask method.[9][10]

Caption: Workflow for Thermodynamic Solubility Determination.

Step 1: Sample Preparation

-

Add an excess amount of solid 5-bromo-3-(pyridin-4-yl)-1H-indazole to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a glass vial.[8]

-

Trustworthiness: Using "excess" solid is a self-validating step ensuring that the resulting solution is truly saturated. The presence of residual solid after equilibration confirms this condition.[7]

-

Step 2: Equilibration

-

Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[8] The longer incubation time allows for potential solid-state transformations to the most stable polymorphic form.[9]

Step 3: Phase Separation

-

Remove the vial from agitation and let it stand.

-

Separate the solid from the liquid phase, typically by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[8]

Step 4: Quantification

-

Analyze the clear filtrate using a validated HPLC or LC-MS/MS method to determine the compound's concentration.[9]

-

The result is reported as the thermodynamic solubility in µg/mL or µM.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[8] This method is high-throughput and mimics the conditions of many in vitro biological assays.[10]

Step 1: Prepare Compound Plate

-

Prepare a serial dilution of 5-bromo-3-(pyridin-4-yl)-1H-indazole in 100% DMSO in a 96-well plate.

Step 2: Add Aqueous Buffer

-

Using a liquid handler, rapidly add a large volume of aqueous buffer (e.g., 190 µL of PBS, pH 7.4) to a small volume of the DMSO stock (e.g., 10 µL). This creates a supersaturated solution.[10]

Step 3: Incubation and Measurement

-

Incubate the plate for a set period (e.g., 1.5 to 2 hours) with shaking.[10]

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

Step 4: Data Analysis

-

The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.

Summary of Results and Interpretation

All experimentally determined solubility data for 5-bromo-3-(pyridin-4-yl)-1H-indazole should be compiled for clear comparison.

| Parameter | Solvent / Medium | Method | Solubility |

| Equilibrium Solubility | 100% DMSO | Supernatant Quantification | (Report in mM or mg/mL) |

| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask | (Report in µM or µg/mL) |

| Kinetic Solubility | PBS, pH 7.4 (from DMSO) | Turbidimetry | (Report in µM or µg/mL) |

Interpretation:

-

A high DMSO solubility (e.g., >50 mM) confirms the compound's suitability for HTS library storage and use.

-

The thermodynamic solubility provides the true upper limit for dissolution in aqueous media and is essential for guiding formulation strategies.

-

The kinetic solubility gives an indication of how the compound will behave in biological assays where it is introduced from a DMSO stock. A significant difference between kinetic and thermodynamic solubility can indicate a propensity for the compound to form metastable supersaturated solutions.

Conclusion

Determining the solubility of 5-bromo-3-(pyridin-4-yl)-1H-indazole in both DMSO and aqueous buffers is a non-negotiable step in its progression as a potential drug candidate. The protocols detailed in this guide provide a robust, validated, and scientifically sound approach to generating this critical data. By meticulously following these methodologies, researchers can ensure the integrity of their biological data, make informed decisions about compound progression, and lay the essential groundwork for future formulation and preclinical development.

References

- Waters Corporation. Solubility Screening by UPLC-MS/MS.

- Gavan, A., et al. (2022). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics.

- Smolecule. Experimental Protocols for DMSO Solubility Assessment.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Millipore. MultiScreen Solubility Filter Plate.

- Sigma-Aldrich. 5-Bromo-1H-indazole 97%.

- Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid.

- Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

- BenchChem. An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- BenchChem. Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.

- Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

- Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

- PharmaBlock. Indazoles in Drug Discovery.

- PharmaCompass. 5-Bromo-4-fluoro-1-methyl-1h-indazole.

- MedchemExpress. 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

- Al-Blewi, F. F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. raytor.com [raytor.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Literature Review & Technical Guide: Synthesis of 3-Substituted Indazoles

The following technical guide details the synthesis of 3-substituted indazoles, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Indazole Privilege

The 1H-indazole scaffold is a "privileged structure" in modern pharmacopeia, serving as a critical bioisostere for the indole ring system. Its substitution at the C3 position is particularly high-value, featuring prominently in kinase inhibitors (e.g., Axitinib , Pazopanib ) and PARP inhibitors (e.g., Niraparib ).

From a synthetic perspective, accessing the C3-substituted core presents a dichotomy:

-

De Novo Construction: Building the ring with the substituent in place (often via hydrazine condensations).

-

Core Functionalization: Installing the substituent onto a pre-formed indazole core (typically via C3-halogenation and cross-coupling).[1]

This guide prioritizes reliability and scalability , focusing on the "Gold Standard" functionalization route while providing a robust de novo alternative for specific substrates.

Strategic Synthetic Classifications

Strategy A: The "Gateway" Approach (Core Functionalization)

This is the industry workhorse. It involves the regioselective halogenation of the C3 position followed by transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

-

Pros: Uses commercially available indazoles; highly modular; reliable for SAR generation.

-

Cons: Requires N-protection for optimal yields; multi-step.

Strategy B: The "Condensation" Approach (De Novo)

This strategy relies on the reaction of o-haloaryl carbonyls with hydrazines.

-

Pros: Convergent; atom-economical; avoids transition metals in the ring-closing step.

-

Cons: Limited by the availability of substituted o-halobenzaldehydes; potential for Wolff-Kishner reduction side reactions.

Strategy C: Direct C-H Activation (Emerging)

Direct functionalization of the C3-H bond using Pd, Rh, or Ru catalysis.

-

Pros: Step efficiency (no halogenation needed).

-

Cons: Often requires directing groups or harsh conditions; substrate scope can be narrower than cross-coupling.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing 3-substituted indazoles.

Caption: Strategic decision tree distinguishing between modular functionalization (Route A) and convergent cyclization (Route B).

Deep Dive: The "Gold Standard" Protocols

The following protocols represent the most robust methods for generating 3-substituted indazoles in a drug discovery setting.

Protocol A: Synthesis of 3-Iodo-1H-indazole (The Gateway Intermediate)

This protocol uses elemental iodine in the presence of a base.[2] It is superior to NBS bromination due to the higher reactivity of the C-I bond in subsequent couplings.

-

Mechanism: Electrophilic aromatic substitution. The base (KOH) deprotonates the N1-H, increasing electron density at C3, facilitating attack on the iodine electrophile.

-

Self-Validation: The disappearance of the starting material spot (TLC) and the formation of a less polar product confirms the reaction. The product is typically a solid that precipitates upon aqueous workup.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1H-indazole (1.0 equiv) in DMF (approx. 5 mL/mmol).

-

Base Addition: Add KOH pellets (3.0 equiv) or K₂CO₃ (2.0 equiv). Stir for 15 minutes at room temperature (RT).

-

Iodination: Add molecular iodine (I₂) (1.2 equiv) portion-wise (exothermic).

-

Reaction: Stir at RT for 3–12 hours. Monitor by TLC (Hexane/EtOAc).[3]

-

Quench: Pour the mixture into ice-water containing 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine.

-

Isolation: Filter the resulting precipitate. Wash with water.[3][4][5] Dry under vacuum.[3][5][6]

-

Yield Expectations: 85–95%.

-

Note: If the product does not precipitate, extract with EtOAc.

-

Protocol B: Suzuki-Miyaura Coupling at C3

Direct coupling on unprotected indazoles is possible but often sluggish due to catalyst poisoning by the free N-H. N-Protection (e.g., THP, SEM, or Boc) is recommended for high-value intermediates.

Step-by-Step Methodology (N-Protected Route):

-

Protection (Optional but Recommended): React 3-iodoindazole with DHP (3,4-dihydro-2H-pyran) and catalytic pTsOH in DCM to generate 1-(tetrahydro-2H-pyran-2-yl)-3-iodoindazole.

-

Coupling Setup: In a reaction vial, combine:

-

N-protected 3-iodoindazole (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed).[7]

-

-

Execution: Heat to 90–100 °C under inert atmosphere (N₂/Ar) for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography.

-

Deprotection: Remove the THP group using HCl/MeOH or TFA/DCM to yield the final 3-substituted-1H-indazole.

Comparative Analysis of Methods

| Feature | Halogenation/Cross-Coupling (Protocol A+B) | Hydrazine Condensation (Protocol C) | C-H Activation |

| Primary Use | SAR generation, late-stage diversification | Scale-up of specific scaffolds | Green chemistry, atom economy |

| Substrate Scope | Broad (limited only by boronic acid availability) | Limited (requires o-halo carbonyls) | Variable (often requires directing groups) |

| Reaction Conditions | Mild to Moderate (Pd catalysis) | Moderate to Harsh (High temp) | Often High Temp / Oxidants |

| Key Risk | N-H interference (requires protection) | Wolff-Kishner reduction (formation of toluene side-product) | Regioselectivity issues (C3 vs C7) |

| Typical Yield | 60–90% (over 2 steps) | 70–95% | 40–80% |

Advanced Visualization: Reaction Mechanism (Protocol A)

The following diagram details the mechanistic pathway for the base-mediated iodination of indazole, highlighting the critical deprotonation step.

Caption: Mechanism of base-mediated C3-iodination via the indazolyl anion.

Alternative Strategy: De Novo Cyclization (Protocol C)

For cases where the o-fluorobenzaldehyde is readily available, this method avoids palladium.

-

Critical Insight: Simple condensation of aldehydes with hydrazine can lead to the "Wolff-Kishner" reduction byproduct (the methyl group) instead of the indazole.

-

Solution: Use the O-methyloxime intermediate or carefully controlled conditions (e.g., J. Org. Chem. 2006, 71, 8166).

Protocol:

-

Condensation: Reflux o-fluorobenzaldehyde with hydrazine hydrate in DMSO or n-butanol.

-

Optimization: If reduction is observed, first convert the aldehyde to the O-methyloxime (MeONH₂·HCl, Pyridine), then treat with hydrazine. This locks the oxidation state and forces cyclization (SNAr) over reduction.

References

-

Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166–8172. Link

-

Collot, V., et al. (2000). "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General and Efficient Access to 3-Arylindazoles." Tetrahedron, 56(27), 4405-4415. Link

-

BenchChem. (2025).[5] "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." BenchChem Technical Library. Link

-

Organic Syntheses. (2020).[3] "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 130-149. Link

-

Vera, G., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 23(8), 2052. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. orgsyn.org [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Strategic Utilization of 5-Bromo-3-(pyridin-4-yl)-1H-indazole in Kinase Inhibitor Design

The following technical guide details the strategic role, synthesis, and application of 5-bromo-3-(pyridin-4-yl)-1H-indazole in modern heterocyclic drug discovery.

Executive Summary

5-bromo-3-(pyridin-4-yl)-1H-indazole represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. Its structural utility lies in its orthogonal functionalization potential : the 3-position pyridine moiety serves as a critical hydrogen-bond acceptor for the kinase hinge region, while the 5-position bromine atom provides a stable, chemically distinct handle for late-stage diversification (SAR exploration) via cross-coupling reactions. This intermediate is pivotal in the discovery of inhibitors for Akt , Haspin , ROCK , and VEGFR signaling pathways.

Structural Significance & Pharmacophore Analysis[1][2]

The efficacy of this scaffold is not accidental; it is a calculated design element in Fragment-Based Drug Discovery (FBDD).

The "Hinge-Binder" Motif (Position 3)

The 3-(pyridin-4-yl) group is the primary pharmacophore. In the ATP-binding pocket of kinases, the adenine ring of ATP forms specific hydrogen bonds with the "hinge" region of the protein.

-

Mechanism: The pyridine nitrogen (N-atom) acts as a Hydrogen Bond Acceptor (HBA), mimicking the N1 of adenine.

-

Indazole NH: The N1-H of the indazole core acts as a Hydrogen Bond Donor (HBD), mimicking the N6-amino group of adenine.

-

Result: This dual H-bond interaction locks the scaffold into the active site, ensuring high affinity.

The "Exit Vector" (Position 5)

The 5-bromo substituent is strategically placed to point towards the "solvent front" or the hydrophobic "gatekeeper" pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

-

Synthetic Utility: The C-Br bond is chemically robust enough to survive the installation of the pyridine ring (if using C-I precursors) but reactive enough for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

-

SAR Expansion: This allows medicinal chemists to attach solubilizing groups (e.g., piperazines, morpholines) or specificity-determining hydrophobic moieties without disrupting the core binding mode.

Mechanistic Role in Drug Discovery (Case Studies)

Akt (Protein Kinase B) Inhibition

Research indicates that 3,5-disubstituted indazoles are potent inhibitors of Akt , a key node in the PI3K/Akt/mTOR survival pathway often dysregulated in cancer.

-

Role of the Scaffold: The 3-(4-pyridyl) group binds the hinge, while the 5-position is elaborated with aryl groups to interact with the hydrophobic back-pocket of the Akt active site.

-